molecular formula C18H13NO4S2 B2550372 N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421526-01-3

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2550372
CAS RN: 1421526-01-3
M. Wt: 371.43
InChI Key: IUABNELIAPTTFY-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also act as metal complexing agents and in the development of insecticides .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

a. Anticancer Properties: Thiophene-based molecules exhibit promising anticancer activity. Researchers have explored their potential as chemotherapeutic agents, targeting specific cancer pathways . Investigating the cytotoxic effects of our compound in cancer cell lines could provide valuable insights.

b. Anti-Inflammatory Effects: Thiophene derivatives possess anti-inflammatory properties. They may modulate immune responses and inhibit inflammatory mediators. Our compound could be evaluated for its anti-inflammatory potential .

c. Antimicrobial Activity: Thiophene-containing compounds have demonstrated antimicrobial effects against bacteria, fungi, and viruses. Investigating the antibacterial and antifungal properties of our compound could be worthwhile .

d. Cardiovascular Applications: Some thiophene derivatives exhibit antihypertensive and anti-atherosclerotic properties. Exploring the cardiovascular effects of our compound may reveal novel therapeutic avenues .

Material Science and Organic Electronics

Thiophene derivatives play a crucial role in material science and organic electronics:

a. Organic Semiconductors: Thiophene-based compounds are essential components in organic semiconductors. Their π-conjugated systems allow for efficient charge transport in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

b. Corrosion Inhibitors: Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry. Investigating the protective effects of our compound against corrosion could be relevant .

Synthetic Chemistry and Heterocyclization

Understanding the synthetic strategies for thiophene derivatives is crucial:

a. Condensation Reactions: The Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for obtaining thiophene derivatives. These reactions allow the construction of diverse thiophene frameworks .

Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. DOI: 10.1007/s11030-020-10128-9

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4S2/c20-17(15-2-1-7-24-15)16-6-4-12(25-16)9-19-18(21)11-3-5-13-14(8-11)23-10-22-13/h1-8H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUABNELIAPTTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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